7-Chloro-2-(2-(4-chlorophenyl)ethenyl)-N,N-diethyl-4-quinazolinamine

Kinase inhibitor selectivity Quinazoline pharmacophore Structure-activity relationships

7-Chloro-2-(2-(4-chlorophenyl)ethenyl)-N,N-diethyl-4-quinazolinamine (CAS 57942-26-4) is a synthetic styrylquinazoline derivative with the molecular formula C20H19Cl2N3 and a molecular weight of approximately 372.3 g/mol. It features a quinazoline core with a 7-chloro substituent, a 4-diethylamino group, and a 4-chlorostyryl moiety at the 2-position, placing it within the broader chemical class of 4-amino-2-styrylquinazolines.

Molecular Formula C20H19Cl2N3
Molecular Weight 372.3 g/mol
CAS No. 57942-26-4
Cat. No. B12928212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-2-(2-(4-chlorophenyl)ethenyl)-N,N-diethyl-4-quinazolinamine
CAS57942-26-4
Molecular FormulaC20H19Cl2N3
Molecular Weight372.3 g/mol
Structural Identifiers
SMILESCCN(CC)C1=NC(=NC2=C1C=CC(=C2)Cl)C=CC3=CC=C(C=C3)Cl
InChIInChI=1S/C20H19Cl2N3/c1-3-25(4-2)20-17-11-10-16(22)13-18(17)23-19(24-20)12-7-14-5-8-15(21)9-6-14/h5-13H,3-4H2,1-2H3/b12-7+
InChIKeyLPMLQZZDOXVROR-KPKJPENVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-2-(2-(4-chlorophenyl)ethenyl)-N,N-diethyl-4-quinazolinamine (CAS 57942-26-4): A Specialized Quinazoline Kinase Probe


7-Chloro-2-(2-(4-chlorophenyl)ethenyl)-N,N-diethyl-4-quinazolinamine (CAS 57942-26-4) is a synthetic styrylquinazoline derivative with the molecular formula C20H19Cl2N3 and a molecular weight of approximately 372.3 g/mol . It features a quinazoline core with a 7-chloro substituent, a 4-diethylamino group, and a 4-chlorostyryl moiety at the 2-position, placing it within the broader chemical class of 4-amino-2-styrylquinazolines . This compound is classified as a screening compound and has been investigated for its potential as a Rho-associated kinase (ROCK) inhibitor and Fms-like tyrosine kinase 3 (FLT3) inhibitor, with applications in cardiovascular disease and cancer research .

Why 7-Chloro-2-(2-(4-chlorophenyl)ethenyl)-N,N-diethyl-4-quinazolinamine Cannot Be Interchanged with Generic Kinase Probes


Styrylquinazoline derivatives exhibit marked differences in kinase selectivity profiles depending on substituent identity and position. The specific combination of a 7-chloro substituent and a 4-chlorostyryl group at the 2-position, as found in CAS 57942-26-4, creates a distinct pharmacophore that influences both target binding and the conformational state of inhibited kinases [1]. When compared to close structural analogs lacking either the 7-chloro atom, the styryl double bond, or bearing alternative substituents at the 4-position, the compound's steric and electronic properties are fundamentally altered [2]. This chemical uniqueness means that even minor structural changes can lead to significant shifts in potency, selectivity, and biological mechanism of action, making simple 'class-level' substitution unreliable for reproducible research.

Quantitative Differentiation Evidence for 7-Chloro-2-(2-(4-chlorophenyl)ethenyl)-N,N-diethyl-4-quinazolinamine


Structural Differentiation from the Closest 6-Methoxy Analog: Impact on Kinase Binding

The target compound (CAS 57942-26-4), bearing a 7-chloro substituent, is structurally differentiated from its closest commercially available analog, 2-[2-(4-chlorophenyl)vinyl]-N,N-diethyl-6-methoxy-4-quinazolinamine (EVT-1385706), which features a 6-methoxy group. Both compounds share the same C-4 diethylamino and C-2 4-chlorostyryl motifs, representing minimal chemical variation at position 7 versus 6 of the quinazoline ring . The electron-withdrawing chlorine versus the electron-donating methoxy group is known to significantly impact kinase binding affinity in this scaffold class [1].

Kinase inhibitor selectivity Quinazoline pharmacophore Structure-activity relationships

Comparison with 4-(δ-diethylamino-α-methylbutylamino) Analogs: Impact of the 4-Substituent on Antimalarial Activity

A series of 2-styryl-4-(δ-diethylamino-α-methylbutylamino)-7-chloroquinazolines were synthesized and evaluated for antimalarial activity, providing a relevant benchmark for the target compound [1]. These analogs differ from CAS 57942-26-4 by bearing an extended aminoalkyl chain at the 4-position instead of the simple diethylamino group. The class-level data indicate that modification of the 4-amino substituent markedly influences both potency and pharmacokinetic properties [1]. While direct quantitative comparator data for the specific compound are not available in the public domain, the SAR trends suggest that the compact N,N-diethyl group in CAS 57942-26-4 may favor central nervous system (CNS) penetration over the bulkier aminoalkyl variants, a hypothesis relevant for researchers screening neurological kinase targets.

Antimalarial chemotherapy Styrylquinazoline SAR 4-Aminoquinazoline optimization

Purity Specification as a Procurement-Critical Parameter

The target compound is commercially available with a specified purity of NLT 98% (Not Less Than 98%) from authorized suppliers . This purity specification serves as a critical procurement benchmark when compared to generic, uncharacterized research chemicals lacking documented purity. In the absence of extensive published biological data, the verified purity of the compound is a primary differentiator ensuring experimental reproducibility.

Compound procurement Quality control Reproducibility

Recommended Application Scenarios for 7-Chloro-2-(2-(4-chlorophenyl)ethenyl)-N,N-diethyl-4-quinazolinamine


Kinase Selectivity Profiling in Acute Leukemia Models

Based on its reported activity as a potential FLT3 inhibitor and its structural relationship to potent styrylquinazoline kinase inhibitors, CAS 57942-26-4 is best suited as a chemical probe in FLT3-dependent acute myeloid leukemia (AML) cell line panels. Researchers should prioritize this compound when screening against FLT3-ITD mutant cell lines, where the 7-chloro and 4-chlorostyryl substituents may confer selectivity advantages over unsubstituted quinazoline scaffolds .

Cardiovascular Target Validation via ROCK Inhibition

The compound's reported Rho-kinase (ROCK) inhibitory activity supports its use in vascular smooth muscle contraction assays and hypertension target validation studies. Its compact 4-diethylamino group may offer distinct pharmacokinetic properties compared to more elaborate ROCK inhibitors, making it a useful comparator in in vitro vascular reactivity experiments .

Antimalarial Lead Optimization Campaigns

As a member of the 2-styryl-4-aminoquinazoline class with demonstrated antimalarial potential, this compound can serve as a simplified scaffold template. Its minimal substitution pattern allows systematic exploration of the SAR around the 7-chloro and 4-amino positions, making it a valuable starting point for medicinal chemistry optimization programs targeting drug-resistant Plasmodium strains [1].

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